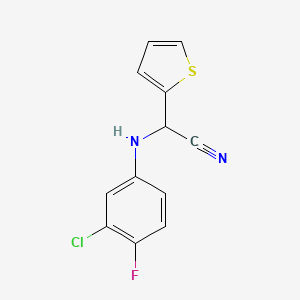

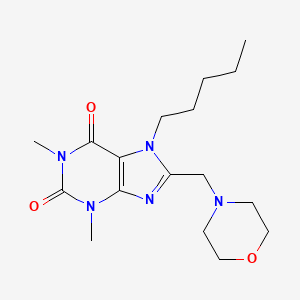

![molecular formula C12H19F2NO4 B2378167 6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid CAS No. 2375268-29-2](/img/structure/B2378167.png)

6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

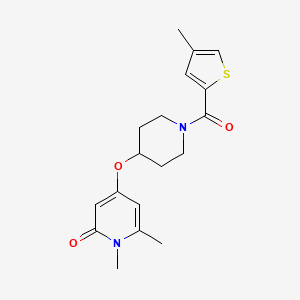

6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.

科学的研究の応用

Synthesis and Structural Analysis

Isolation and Identification of N-substituted Regioisomers : The compound (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride was isolated as the N-substituted regioisomer of a related compound, synthesized from a reaction involving a similar difluoro compound. This highlights the compound's role in the synthesis and identification of complex chemical structures (Xia, Chen, & Yu, 2013).

Crystal Structure Analysis : A study on the crystal structure of a related compound, methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, provided insights into the molecular arrangement and bonding interactions. This underscores the utility of difluoro compounds in crystallography and structural chemistry (Toze et al., 2015).

Chemical Reactions and Modifications

Electrochemical Fluorination : The electrochemical fluorination of ester derivatives related to difluoro compounds was investigated, demonstrating the versatility of difluoro compounds in creating fluorinated derivatives for various applications (Takashi, Tamura, & Sekiya, 2005).

Synthesis of Fluorinated Derivatives : Research on the synthesis of fluorinated 2,6-heptanediones from 1,4-dihydropyridines using a difluoro compound as a starting material illustrates the compound's role in the creation of novel fluorinated organic molecules (Pikun et al., 2018).

Innovative Reactions in Organic Synthesis : The use of azepane derivatives in the Arndt-Eistert reaction, involving a difluoro compound, showcases the innovative application in synthesizing complex organic structures (Yagupol’skii et al., 2010).

Synthesis of Acyl Fluorides and Amides : A study involving the deoxyfluorination of carboxylic acids to afford acyl fluorides demonstrates the utility of difluoro compounds in the synthesis of biochemically relevant molecules (Wang et al., 2021).

Optimization of PKB Inhibitors : Novel azepane derivatives, structurally related to difluoro compounds, were synthesized and evaluated as protein kinase B (PKB) inhibitors, illustrating the compound's potential in drug discovery and molecular biology (Breitenlechner et al., 2004).

Environmental and Microbial Applications

Microbial Degradation Analysis : Research on the microbial degradation of perfluorododecanol, a compound structurally related to difluoro compounds, highlights its importance in environmental chemistry and pollution studies (Arakaki et al., 2017).

Ionic Liquid Synthesis : The synthesis of azepanium ionic liquids using azepane showcases the potential of difluoro compounds in creating new ionic liquid families for various industrial applications (Belhocine et al., 2011).

特性

IUPAC Name |

6,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-7-12(13,14)6-4-5-8(15)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAGUAVTGKRDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCCC1C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

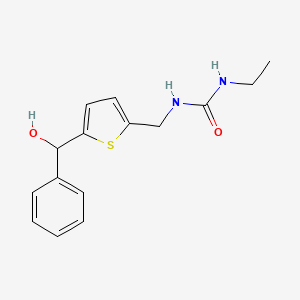

![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)

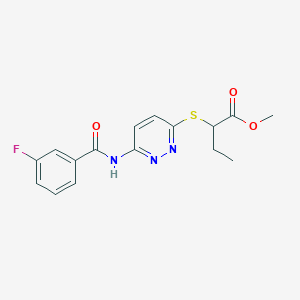

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)

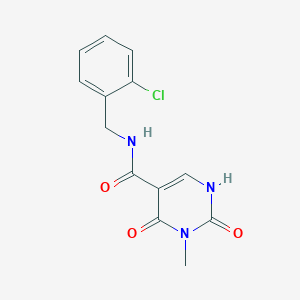

![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)

methanone](/img/structure/B2378103.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)